molecular formula C8H7KN2OS B2978717 Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide CAS No. 2031260-44-1

Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide

Cat. No.: B2978717
CAS No.: 2031260-44-1
M. Wt: 218.32
InChI Key: VYHZKQQJWMQUNM-UHFFFAOYSA-M
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Description

Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide: is a chemical compound with the molecular formula C8H8N2OSK It is known for its unique structure, which includes a quinazoline ring system fused with a sulfanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanide Group: The sulfanide group is introduced by reacting the quinazoline derivative with potassium thiolate. This reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols or thioethers, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are common reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halides, alkoxides, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The quinazoline core is a known pharmacophore in many biologically active molecules, making this compound a valuable starting point for drug discovery.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)thiolate
  • Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfinate
  • Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfonate

Uniqueness

Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is unique due to the presence of the sulfanide group, which imparts distinct chemical reactivity compared to its thiolate, sulfinate, and sulfonate analogs. This uniqueness allows for specific interactions in biological systems and distinct chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

potassium;5-oxo-7,8-dihydro-6H-quinazoline-2-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS.K/c11-7-3-1-2-6-5(7)4-9-8(12)10-6;/h4H,1-3H2,(H,9,10,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHZKQQJWMQUNM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)[S-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7KN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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